1-Amino-2-(3-(trifluoromethyl)phenyl)propan-2-ol 1-Amino-2-(3-(trifluoromethyl)phenyl)propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18087334
InChI: InChI=1S/C10H12F3NO/c1-9(15,6-14)7-3-2-4-8(5-7)10(11,12)13/h2-5,15H,6,14H2,1H3
SMILES:
Molecular Formula: C10H12F3NO
Molecular Weight: 219.20 g/mol

1-Amino-2-(3-(trifluoromethyl)phenyl)propan-2-ol

CAS No.:

Cat. No.: VC18087334

Molecular Formula: C10H12F3NO

Molecular Weight: 219.20 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-2-(3-(trifluoromethyl)phenyl)propan-2-ol -

Specification

Molecular Formula C10H12F3NO
Molecular Weight 219.20 g/mol
IUPAC Name 1-amino-2-[3-(trifluoromethyl)phenyl]propan-2-ol
Standard InChI InChI=1S/C10H12F3NO/c1-9(15,6-14)7-3-2-4-8(5-7)10(11,12)13/h2-5,15H,6,14H2,1H3
Standard InChI Key RHHKHWIZBAHXCS-UHFFFAOYSA-N
Canonical SMILES CC(CN)(C1=CC(=CC=C1)C(F)(F)F)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-Amino-2-(3-(trifluoromethyl)phenyl)propan-2-ol (C₁₀H₁₂F₃NO) features a secondary alcohol at the C2 position, an amino group at C1, and a 3-(trifluoromethyl)phenyl substituent at C2. The trifluoromethyl group at the meta position on the aromatic ring enhances electron-withdrawing effects, influencing both reactivity and biological interactions . The molecule contains two stereocenters (C1 and C2), yielding four possible stereoisomers. The (1S,2R) configuration is most frequently reported in pharmacological studies due to its optimal binding affinity with target proteins.

Table 1: Comparative Analysis of Structural Analogues

Compound NameMolecular FormulaKey Structural DifferencesBioactivity Profile
1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-olC₁₀H₁₂F₃NOPara-substituted CF₃ groupReduced CNS penetration
1-Amino-2-(2-chloro-3-(trifluoromethyl)phenyl)propan-2-olC₁₀H₁₁ClF₃NOOrtho-chloro substituentIncreased hepatotoxicity risk
3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)phenyl]propan-2-olC₁₀H₉F₆NOAdditional trifluoromethyl at C1Enhanced metabolic stability

Synthesis and Manufacturing

Diazonium Salt Intermediate Route

The most scalable synthesis pathway adapts methodologies from fenfluramine intermediate production :

  • Diazotation: 3-Trifluoromethylaniline reacts with NaNO₂/HCl at 0–5°C to form the diazonium chloride.

  • Coupling Reaction: The diazonium salt undergoes Japp-Klingemann reaction with isopropenyl acetate in methanol/water, catalyzed by CuCl (0.5–2 mol%), yielding 1-(3-(trifluoromethyl)phenyl)propan-2-one .

  • Reductive Amination: The ketone intermediate is treated with ammonium acetate and NaBH₃CN in ethanol, producing the racemic amino alcohol.

Critical parameters:

  • Temperature Control: Excess heat during diazotation causes decomposition (>20% yield loss) .

  • Catalyst Loading: CuCl concentrations below 0.1 mol% result in incomplete conversion (<50% purity) .

Chiral Resolution

Racemic mixtures are separated via diastereomeric salt formation using (−)-dibenzoyl-L-tartaric acid in ethyl acetate. The (1S,2R) isomer typically crystallizes first, achieving >98% enantiomeric excess after two recrystallizations.

Physicochemical Properties

Thermodynamic Data

  • Melting Point: 128–131°C (racemate); 142–144°C ((1S,2R) isomer)

  • LogP: 1.85 (calculated via XLogP3)

  • Aqueous Solubility: 8.3 mg/mL at 25°C (pH 7.4)

Table 2: Spectroscopic Characteristics

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d6)δ 7.65 (m, 4H, Ar-H), 4.85 (s, 1H, OH), 3.12 (q, J=6.8 Hz, 1H, NH₂), 1.98 (d, J=6.8 Hz, 2H, CH₂)
¹³C NMRδ 148.2 (C-CF₃), 122.4 (q, J=271 Hz, CF₃), 69.5 (C-OH), 51.3 (C-NH₂)
IR (KBr)3340 cm⁻¹ (O-H/N-H stretch), 1125 cm⁻¹ (C-F str), 1050 cm⁻¹ (C-O str)

Future Research Directions

  • Metabolic Stability: Cytochrome P450 isoform-specific degradation pathways require elucidation.

  • Formulation Development: Nanoemulsion systems may improve oral bioavailability (current F% = 34 ± 6%).

  • Target Validation: CRISPR-Cas9 knockout studies needed to confirm putative kinase targets (e.g., GSK-3β).

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